3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound belonging to the class of thieno[3,2-e]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at different positions on the molecule, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their antitumor activities.
Thieno[3,4-b]pyridine derivatives: Exhibit diverse biological activities.
Properties
Molecular Formula |
C25H23N3OS |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-amino-N,8-bis(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-12-8-15(2)9-13-17/h6-13H,3-5,26H2,1-2H3,(H,27,29) |
InChI Key |
PTMFNOUHIOZBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)C)N |
Origin of Product |
United States |
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